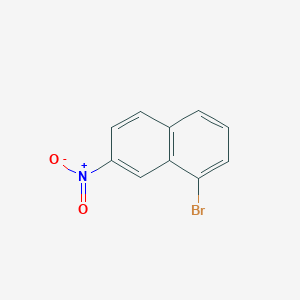

1-Bromo-7-nitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90948-04-2 |

|---|---|

Molecular Formula |

C10H6BrNO2 |

Molecular Weight |

252.06 g/mol |

IUPAC Name |

1-bromo-7-nitronaphthalene |

InChI |

InChI=1S/C10H6BrNO2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h1-6H |

InChI Key |

XIVCVTNUMYCGAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Br |

Origin of Product |

United States |

Mechanistic Investigations of 1 Bromo 7 Nitronaphthalene Reactivity

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including naphthalene (B1677914) derivatives. uomustansiriyah.edu.iq The mechanism generally involves a two-step process: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org Naphthalene is generally more reactive than benzene (B151609) in electrophilic substitution reactions. youtube.comlibretexts.org

Role of Substituent Directing Effects in Naphthalene Systems

The position of electrophilic attack on a substituted naphthalene ring is dictated by the electronic properties of the existing substituents. These substituents can be classified as activating or deactivating groups, which in turn direct incoming electrophiles to specific positions.

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. vaia.com These groups typically direct incoming electrophiles to the ortho and para positions. Examples of activating groups include hydroxyl (–OH) and amino (–NH₂) groups. msu.edu

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. chemistrysteps.com These groups generally direct incoming electrophiles to the meta position. libretexts.org The nitro group (–NO₂) is a strong deactivating group. evitachem.com Halogens, such as bromine, are also considered deactivating groups but are an exception as they direct incoming electrophiles to the ortho and para positions. libretexts.org

In the case of 1-bromo-7-nitronaphthalene, we have two substituents to consider:

Nitro Group (–NO₂) at C7: As a strong deactivating and meta-directing group, the nitro group at the 7-position would direct an incoming electrophile to the positions meta to it.

Bromo Group (–Br) at C1: The bromine atom is a deactivating but ortho, para-directing group. libretexts.org Therefore, it would direct an incoming electrophile to the 2, 4, and 5-positions.

Intermediates and Transition States in Nitration and Bromination

The formation of this compound itself involves electrophilic aromatic substitution reactions on a naphthalene core. The synthesis can conceptually proceed via two primary routes: the nitration of 1-bromonaphthalene (B1665260) or the bromination of 7-nitronaphthalene (which is less common, with 1-nitronaphthalene (B515781) being the more typical starting material). evitachem.com

The stability of the intermediate carbocation (sigma complex) is a key factor in determining the regioselectivity of the reaction. For naphthalene, electrophilic attack at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7). libretexts.orggauthmath.com This preference is due to the greater resonance stabilization of the α-intermediate, where the positive charge can be delocalized over the adjacent ring while maintaining one intact benzene ring. uomustansiriyah.edu.iqgauthmath.com

Nitration of 1-Bromonaphthalene: In the nitration of 1-bromonaphthalene, the bromine atom at the 1-position directs the incoming nitronium ion (NO₂⁺). While bromine is an ortho, para-director, the major product formed is often the result of a complex interplay of electronic and steric factors. Nitration of 1-bromonaphthalene can lead to the formation of 1-bromo-4-nitronaphthalene (B2987662) as a significant product. evitachem.com

Bromination of 1-Nitronaphthalene: The synthesis of this compound can be achieved through the bromination of 1-nitronaphthalene. evitachem.com The nitro group at the 1-position is a deactivating and meta-directing group, which would favor substitution at the 5 and 7-positions. researchgate.net The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). evitachem.com

The mechanism involves the following steps:

Formation of the electrophile (Br⁺).

Attack of the naphthalene ring on the electrophile to form a sigma complex.

Deprotonation to restore aromaticity and yield the final product. evitachem.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SNAr reactions are favored on electron-poor aromatic rings. masterorganicchemistry.com

Activation by Nitro and Halogen Groups

The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. chemistrysteps.comlumenlearning.combyjus.com These groups help to stabilize the negatively charged intermediate formed during the reaction. The activating group is most effective when positioned ortho or para to the leaving group. lumenlearning.combyjus.com

In this compound, the nitro group at the 7-position activates the naphthalene ring for nucleophilic attack. The bromine atom at the 1-position can act as the leaving group. The nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. evitachem.com The bromine atom itself is a good leaving group in these reactions. evitachem.com

σ-Adduct Formation and Rearomatization Processes

The generally accepted mechanism for SNAr reactions is the addition-elimination mechanism. chemistrysteps.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or a σ-adduct. chemistrysteps.comwikipedia.orglumenlearning.com This step results in the temporary loss of aromaticity. lumenlearning.com

Elimination: The leaving group is expelled from the σ-adduct, and the aromaticity of the ring is restored. chemistrysteps.com

Research has shown that the initial interaction between a nucleophile and a nitroarene can be complex. The formation of σ-adducts by the addition of the nucleophile to a carbon atom bearing a hydrogen (σH-adduct) can be a faster process than the formation of the σ-adduct at the carbon with the leaving group (σX-adduct). nih.govd-nb.info However, for the classic SNAr reaction to occur, the formation and subsequent decomposition of the σX-adduct is the productive pathway. nih.gov The rearomatization step, involving the departure of the leaving group, is typically fast as it restores the stable aromatic system. wikipedia.org

Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve an organometallic nucleophile and an organic electrophile in the presence of a palladium catalyst.

For a substrate like this compound, the bromine atom provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Recent research has also demonstrated that nitroarenes themselves can be used as electrophiles in cross-coupling reactions, proceeding through an oxidative addition of the Ar–NO₂ bond. acs.org This expands the scope of potential cross-coupling partners for molecules like this compound.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| CAS Number | 90948-04-2 bldpharm.com |

Table 2: Summary of Reaction Mechanisms

| Reaction Type | Key Features | Role of Substituents in this compound |

|---|---|---|

| Electrophilic Aromatic Substitution | Two-step mechanism involving a carbocation intermediate. masterorganicchemistry.com | -NO₂ is deactivating and meta-directing; -Br is deactivating and ortho, para-directing. libretexts.org |

| Nucleophilic Aromatic Substitution | Addition-elimination mechanism via a Meisenheimer complex. chemistrysteps.comwikipedia.orglumenlearning.com | -NO₂ activates the ring for nucleophilic attack; -Br acts as a leaving group. evitachem.com |

| Cross-Coupling Reactions | Catalytic cycle of oxidative addition, transmetalation, and reductive elimination. | -Br serves as the site for oxidative addition of the palladium catalyst. |

List of Chemical Compounds

1-Bromo-4-nitronaphthalene evitachem.com

this compound

1-Bromonaphthalene

1-Nitronaphthalene uomustansiriyah.edu.iq

7-Nitronaphthalene

Aniline msu.edu

Benzene uomustansiriyah.edu.iq

Bromine evitachem.com

Carbon disulfide libretexts.org

Iron(III) bromide evitachem.com

Naphthalene uomustansiriyah.edu.iq

Nitrobenzene libretexts.org

Nitronium ion evitachem.com

Phenol

Palladium-Catalyzed Coupling Dynamics

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. semanticscholar.org The reactivity of this compound in these transformations is significantly influenced by the electron-withdrawing nature of the nitro group, which activates the C-Br bond towards oxidative addition to the palladium(0) catalyst.

A key reaction is the Suzuki-Miyaura coupling, which joins this compound with a boronic acid derivative. Mechanistic studies have provided insight into the catalytic cycle. For instance, in a related system, the reaction between 1-bromo-9-nitronaphthalene and 2,6-difluorophenylboronic acid using a palladium catalyst resulted in an 88% yield of the coupled product, 7-(2,6-difluorophenyl)-1-nitronaphthalene. semanticscholar.org This high yield underscores the efficiency of palladium catalysis in coupling nitronaphthalene systems.

The general mechanism for these palladium-catalyzed reactions involves several key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

Transmetalation: The organic group from the coupling partner (e.g., a boronic acid) is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-X bond and regenerating the palladium(0) catalyst.

Kinetic studies on related palladium-catalyzed C-N cross-coupling reactions have revealed an inverse dependence on the concentration of both the aryl halide and the amine coupling partners. mit.edu This suggests a complex reaction network for the oxidative addition step. mit.edu The resting state of the catalyst in some C-N couplings has been identified as a palladium amido complex. mit.edu

A variety of palladium-catalyzed cross-coupling reactions have been successfully applied to bromo-naphthalene scaffolds, demonstrating the versatility of this approach for generating diverse chemical libraries. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Bromo-naphthalene Scaffolds

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(0) / Ligand | Biaryl | semanticscholar.org |

| Buchwald-Hartwig Amination | Amine | Pd(0) / Ligand | Arylamine | mit.edu |

| C-O Coupling | Phenol | Pd(OAc)₂ / Xantphos | Aryl ether | beilstein-journals.org |

Ligand Effects on Reactivity and Selectivity

The choice of ligand coordinated to the palladium center is crucial for controlling the reactivity and selectivity of cross-coupling reactions involving this compound. Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination, as well as the stability of the catalytic species.

In the context of C-N and C-O bond formation with N-substituted 4-bromo-7-azaindoles, a related heterocyclic system, the ligand played a critical role. beilstein-journals.org For C-N coupling with amides, amines, and amino acid esters, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with the Xantphos ligand proved to be highly effective. beilstein-journals.org However, for C-O coupling with phenols, the combination of Pd(OAc)₂, Xantphos, and K₂CO₃ as the base was found to be optimal. beilstein-journals.org

The use of different phosphine (B1218219) ligands can lead to significant variations in yield. For example, in the amidation of N-benzyl-4-bromo-7-azaindole, Xantphos provided a much higher yield compared to SPhos, XPhos, or PCy₃ under similar conditions. beilstein-journals.org This highlights the importance of the ligand's electronic and steric properties in facilitating the desired transformation.

Data-driven strategies and computational models are increasingly being used to understand and predict ligand effects. nih.govresearchgate.net By developing linear regression models based on calculated ligand parameters, researchers can identify key features that govern regioselectivity and reactivity. nih.govresearchgate.netchemrxiv.org For instance, in the palladium-catalyzed heteroannulation of o-bromoanilines with 1,3-dienes, a data-driven approach identified four key ligand parameters that control regioselectivity. nih.govresearchgate.net

Table 2: Effect of Ligands on the Yield of a Palladium-Catalyzed Amidation Reaction

| Ligand | Catalyst | Base | Reaction Time (h) | Yield (%) | Reference |

| Xantphos | Pd(OAc)₂ | K₃PO₄ | 3 | 88 | beilstein-journals.org |

| Xantphos | Pd(OAc)₂ | K₂CO₃ | 4 | 83 | beilstein-journals.org |

| SPhos | Pd₂(dba)₃ | Cs₂CO₃ | 24 | 40 | beilstein-journals.org |

| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | 24 | 40 | beilstein-journals.org |

| PCy₃ | Pd₂(dba)₃ | Cs₂CO₃ | 24 | 0 | beilstein-journals.org |

Reaction conditions: N-benzyl-4-bromo-1H-pyrrolo[2,3-b]-pyridine (1.0 mmol) with benzamide (B126) (1.2 mmol) in dioxane at 100 °C.

Mechanistic studies have also shown that certain ligands, such as a specific S,O-ligand, can accelerate Pd-catalyzed C-H olefination reactions by forming more reactive cationic palladium species. rsc.org This indicates that ligands can alter the fundamental nature of the active catalyst.

Photochemical and Excited State Reaction Mechanisms of Nitroaromatic Naphthalenes

The photochemistry of nitroaromatic compounds like this compound is characterized by complex reaction pathways involving excited singlet and triplet states.

Triplet State Reactivity and Yields

Upon photoexcitation, nitronaphthalene derivatives can undergo rapid intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). acs.org For 1-nitronaphthalene, this ISC is an ultrafast process, occurring in the sub-100 femtosecond timescale. acs.org The primary photophysical pathway for 1-nitronaphthalene is the formation of its lowest energy triplet state (T₁). acs.org

While the triplet state is a key intermediate, its role can sometimes be minor depending on the specific derivative and reaction conditions. walshmedicalmedia.com For some nitronaphthalene derivatives, the generation of singlet oxygen in high yield through interaction with the triplet state has been proposed as a significant photochemical pathway. walshmedicalmedia.com

Photoinduced Electron Transfer and Hydrogen Atom Abstraction

The excited triplet state of nitroaromatic compounds is a potent oxidizing agent and can participate in both photoinduced electron transfer (PET) and hydrogen atom abstraction (HAT) reactions. walshmedicalmedia.comresearchgate.net The specific pathway often depends on the nature of the solvent and the presence of suitable electron or hydrogen donors. walshmedicalmedia.com

In the presence of electron donors, the excited nitronaphthalene can accept an electron to form a radical anion. researchgate.net For example, photoinduced electron transfer from di- and tri-hydroxybenzenes to nitronaphthalenes leads to the formation of nitronaphthalene radical anions. researchgate.net These radical anions can then undergo further reactions. researchgate.net

Hydrogen atom abstraction is another common reaction of the triplet state. researchgate.net For instance, the triplet state of some nitroarenes can abstract a hydrogen atom from a suitable donor, such as an amine or an alcohol. researchgate.netsciforum.net Quantum chemical studies have been employed to investigate the mechanism of hydrogen transfer, suggesting that in some systems, the reaction proceeds through a change in the reaction coordinate involving the formation of a pre-reaction complex followed by the hydrogen transfer step. sciforum.net

The competition between PET and HAT can be influenced by the specific nitroaromatic compound and the reaction environment.

Computational Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of compounds like this compound. These theoretical approaches provide detailed insights into reaction pathways, transition states, and the electronic properties of reactants and intermediates.

In the study of palladium-catalyzed reactions, DFT calculations can help to understand ligand effects on selectivity and reactivity. nih.govchemrxiv.org For example, computational studies can elucidate the key selectivity-determining transition structures along a reaction pathway, corroborating experimental observations. chemrxiv.org Theoretical calculations have also been used to investigate the stability of intermediates and the energetics of different mechanistic steps in C-N cross-coupling reactions. mit.edu

For photochemical reactions, computational studies are crucial for understanding the properties and dynamics of excited states. acs.org DFT and time-dependent DFT (TD-DFT) calculations can be used to characterize the electronic nature of singlet and triplet excited states and to map out the potential energy surfaces for photochemical reactions. semanticscholar.org These calculations have been instrumental in explaining the ultrafast intersystem crossing observed in nitronaphthalene derivatives and the subsequent dynamics in the triplet manifold. acs.orgacs.org

Furthermore, theoretical parameters such as aromaticity, electrophilicity, and nucleophilicity indices, calculated using DFT, can provide a comprehensive description of the reactivity of nitroaromatic compounds in reactions like nucleophilic aromatic substitution (SNAr). mdpi.com These calculations have shown that the addition of a nucleophile to the electron-deficient aromatic ring is often the rate-limiting step in SNAr reactions. mdpi.com

Computational and Theoretical Studies on 1 Bromo 7 Nitronaphthalene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org It is widely used to predict a variety of molecular properties, including equilibrium geometries, reaction energies, and vibrational frequencies. arxiv.orgcnr.it

Geometric optimization is a computational process aimed at finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. cnr.it This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. arxiv.org DFT methods, such as the popular B3LYP functional, are frequently employed for this purpose. researchgate.netresearchgate.netmdpi.com

Table 1: Representative Bond Lengths and Angles from DFT Calculations on Related Aromatic Compounds Note: This table presents typical value ranges derived from computational studies on analogous molecules, not direct data for 1-Bromo-7-nitronaphthalene.

| Parameter | Bond Type | Typical Calculated Bond Length (Å) | Typical Calculated Bond Angle (°) |

|---|---|---|---|

| C-C (aromatic) | Carbon-Carbon | 1.3 - 1.4 nih.gov | - |

| C-H (aromatic) | Carbon-Hydrogen | 1.0 - 1.1 nih.gov | - |

| C-Br | Carbon-Bromine | ~1.90 | - |

| C-N | Carbon-Nitrogen | ~1.47 | - |

| N-O | Nitrogen-Oxygen | ~1.22 | - |

| C-C-C (ring) | - | - | 118 - 122 nih.gov |

| C-C-N | - | - | ~119 |

DFT is also used to model the electronic properties of a molecule, providing insights into its charge distribution and reactive behavior. The molecular orbitals (MOs), which describe the location and wavelike behavior of an electron in a molecule, are of particular importance. ossila.com

For this compound, the electronic structure is dominated by the delocalized π-system of the naphthalene (B1677914) rings. This system is perturbed by the two substituents: the bromine atom and the nitro group. Both groups are electron-withdrawing, which influences the electron density across the aromatic rings. The nitro group, in particular, is strongly electron-withdrawing and significantly impacts the electrophilicity of the molecule.

The Molecular Electrostatic Potential (MEP) map is a useful tool derived from DFT calculations that visualizes the charge distribution. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the nitro group and a region of positive potential near the hydrogen atoms and influenced by the electron-withdrawing substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ossila.comekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netekb.eg A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Calculated Frontier Orbital Energies (eV) for Related Naphthalene Compounds Note: These values are from different studies and computational levels and serve as a reference.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-Nitronaphthalene (B515781) | - | - | ~2.53 researchgate.net |

| Generic Nitrothiophene Dienophile | -6.85 | -3.61 | 3.24 conicet.gov.ar |

The varied results in the table highlight the sensitivity of FMO energies to the specific molecular structure and the computational method used.

Vibrational Spectroscopy Simulations

Computational methods are invaluable for interpreting and predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.net

DFT calculations are widely used to simulate IR and Raman spectra. researchgate.netresearchgate.net The calculated vibrational frequencies are typically harmonic, whereas experimental frequencies are anharmonic. To improve agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor. researchgate.netresearchgate.net

For this compound, a simulation would predict several characteristic vibrational bands. These include the stretching vibrations of the aromatic C-H bonds, the C=C bonds within the naphthalene rings, the asymmetric and symmetric stretches of the NO₂ group, and the C-Br stretching vibration. Each of these vibrations appears in a characteristic region of the spectrum, and their precise location can be predicted computationally. The fingerprint region of the IR spectrum, which contains a complex pattern of overlapping vibrations, is unique to each molecule and can be used for identification.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: This table is a compilation of expected frequency ranges based on data from 1-nitronaphthalene and other substituted aromatic compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source of Analogy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 1-Nitronaphthalene researchgate.net |

| NO₂ Asymmetric Stretch | 1510 - 1530 | 1-Nitronaphthalene numberanalytics.com |

| Aromatic C=C Stretch | 1400 - 1600 | General Aromatic Compounds |

| NO₂ Symmetric Stretch | 1340 - 1350 | 1-Nitronaphthalene numberanalytics.com |

| C-H In-plane Bending | 1000 - 1300 | 1-Nitronaphthalene researchgate.net |

| C-H Out-of-plane Bending | 750 - 1000 | 1-Nitronaphthalene researchgate.net |

Normal Coordinate Analysis and Mode Assignment

Normal coordinate analysis is a powerful computational tool used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. For aromatic systems like naphthalene derivatives, this analysis provides detailed insights into the various vibrational modes, which are fundamental to understanding the molecule's structure and bonding.

While specific normal coordinate analysis for this compound is not extensively detailed in the provided search results, the principles can be inferred from studies on similar molecules like 1-bromo-4-fluoronaphthalene (B1202307) and 1-nitronaphthalene. researchgate.net In these studies, Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set like 6-311+G**, are employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. researchgate.net

The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, yielding better agreement with experimental spectra. researchgate.net The assignment of these calculated frequencies to specific vibrational modes, such as C-H stretching, C-C stretching, in-plane and out-of-plane bending, and the vibrations of the substituent groups (C-Br and NO2), is achieved by examining the Total Energy Distribution (TED). researchgate.net

For a related compound, 1-bromo-4-fluoronaphthalene, C-H stretching vibrations are typically assigned in the 3086-3042 cm⁻¹ region. researchgate.net In-plane C-H bending vibrations are expected between 1300-1000 cm⁻¹, while out-of-plane C-H bending modes are found in the 1000-750 cm⁻¹ range. researchgate.net The vibrations of the naphthalene ring itself and the substituent-sensitive modes would also be identified through this analysis.

Excited State Dynamics and Photochemistry Simulations

The photochemistry of nitroaromatic compounds is a rich field of study, characterized by unique photoinduced decay pathways. rsc.org Computational simulations are crucial for unraveling the complex dynamics that occur upon photoexcitation.

Singlet and Triplet State Energy Profiles

Nitroaromatic molecules are known for their ability to undergo rapid intersystem crossing from the singlet excited state (S1) to the triplet manifold (Tn). rsc.orgresearchgate.net This process is often ultrafast, occurring on the femtosecond timescale. researchgate.netacs.org The energy profiles of the singlet and triplet states are critical in understanding this phenomenon.

Upon photoexcitation, the molecule is promoted from the ground state (S0) to an initial Franck-Condon singlet excited state. acs.org For many nitronaphthalene derivatives, this excited state can decay through multiple channels. acs.org One major pathway involves relaxation to a lower-lying triplet state. acs.orgacs.org The efficiency of this intersystem crossing is influenced by the energy gap between the involved singlet and triplet states and the spin-orbit coupling between them. nih.govacs.org

In 1-nitronaphthalene, a closely related compound, the primary photophysical channel is the formation of the lowest energy triplet state (T1). acs.org The decay of the S1 state is exceptionally fast, with a lifetime of less than 100 femtoseconds, indicating a very efficient S1 → Tn crossing. researchgate.netacs.org Computational studies suggest that this ultrafast intersystem crossing likely occurs between non-equilibrated excited states in a strongly nonadiabatic regime. acs.org The presence of oxygen-centered non-bonding orbitals in the nitro group facilitates strong coupling between the singlet and triplet manifolds. rsc.orgresearchgate.net

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a spin-forbidden process that plays a dominant role in the photophysics of many nitroaromatic compounds. researchgate.netnih.gov For 1-nitronaphthalene, ISC is the major decay pathway for the first singlet excited state. researchgate.net The timescale for this process is remarkably short, on the order of 100 femtoseconds. researchgate.net

The rate of ISC is governed by several factors, including the energy difference between the singlet and triplet states and the magnitude of the spin-orbit coupling (SOC). acs.orgchemrxiv.org According to El-Sayed's rules, ISC is more efficient between states of different orbital character (e.g., n,π* and π,π). acs.org In nitronaphthalene derivatives, the presence of both n,π and π,π* states in the singlet and triplet manifolds provides efficient pathways for ISC. acs.orgnih.gov

Computational models have been developed to estimate ISC rate constants. chemrxiv.org These models often involve calculating the SOC matrix elements between the relevant singlet and triplet states. chemrxiv.org Studies on related nitroaromatic systems have shown that the ISC process can be so efficient that it outcompetes fluorescence, leading to very low fluorescence quantum yields. nih.gov The mechanism often involves an initial ultrafast crossing to a higher-lying triplet state (Tn, n>1), which then rapidly relaxes to the lowest triplet state (T1). acs.org This participation of an upper triplet state as a receiver state is considered a key feature of the primary photochemistry of many nitrated polycyclic aromatic compounds. acs.org

Aromaticity and Electron Density Analysis

Aromaticity Indices in Naphthalene Systems

Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. For naphthalene and its derivatives, these indices provide insight into the electronic structure and stability of the fused ring system.

One of the most common geometry-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netnih.gov The HOMA index evaluates the deviation of bond lengths in a ring from an optimal value assumed for a fully aromatic system. nih.gov A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic character. cdnsciencepub.com For naphthalene itself, the HOMA value is less than that of benzene (B151609), reflecting a slight decrease in aromaticity for the fused system. nih.gov

Magnetism-based indices, such as the Nucleus-Independent Chemical Shift (NICS), are also widely used. nih.gov NICS is calculated as the negative of the magnetic shielding at the center of a ring. nih.gov More negative NICS values generally indicate higher aromaticity. nih.gov However, NICS values can be size-dependent, which can sometimes lead to counterintuitive results when comparing different ring systems. nih.gov

Other indices like the Para-Delocalization Index (PDI), the Aromatic Fluctuation Index (FLU), and the Bird Index are also employed to assess aromaticity in naphthalene systems. researchgate.net Studies on substituted naphthalenes have shown that the nature and position of substituents can significantly influence the aromaticity of the individual rings within the naphthalene core. researchgate.net Electron-withdrawing groups, such as the nitro group, can alter the electron distribution and, consequently, the aromatic character of the rings. researchgate.netmdpi.com

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to its reactivity and intermolecular interactions. For this compound, the presence of a halogen atom and a nitro group significantly influences its electronic landscape.

Computational methods, such as those based on Density Functional Theory, can be used to calculate the charge distribution and generate molecular electrostatic potential (MEP) maps. acs.org The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In a molecule like this compound, the electronegative oxygen atoms of the nitro group would create a region of strong negative electrostatic potential. Conversely, the regions around the hydrogen atoms of the aromatic ring would exhibit positive potential. The bromine atom, being electronegative, would also influence the local charge distribution.

Analysis of the atomic charges, often calculated using methods like Mulliken population analysis or from the electrostatic potential (ESP-derived charges), provides a quantitative measure of the charge distribution. acs.org This information is crucial for understanding how the molecule will interact with other molecules, such as solvents or reactants in a chemical reaction. The charge distribution is also a key input for molecular mechanics force fields and simulations of condensed-phase systems.

Spectroscopic Characterization Methodologies for 1 Bromo 7 Nitronaphthalene and Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

The infrared and Raman spectra of 1-Bromo-7-nitronaphthalene are characterized by vibrations arising from the naphthalene (B1677914) core, the nitro (NO₂) group, and the carbon-bromine (C-Br) bond. The assignment of these bands is based on established group frequencies from similar aromatic compounds. vscht.cz

Key vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring are expected in the 1600-1400 cm⁻¹ region.

Nitro Group Vibrations: The nitro group is characterized by two strong stretching vibrations: the asymmetric stretch (νₐₛ) typically found between 1550-1475 cm⁻¹ and the symmetric stretch (νₛ) appearing in the 1360-1290 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is generally observed in the 800-900 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene ring can be inferred from the out-of-plane C-H bending vibrations, which are characteristic of the number of adjacent hydrogen atoms on the aromatic ring and typically appear below 900 cm⁻¹.

The following table summarizes the predicted key vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Naphthalene Ring |

| Asymmetric NO₂ Stretch | 1550-1475 | Nitro Group |

| Symmetric NO₂ Stretch | 1360-1290 | Nitro Group |

| Aromatic C=C Stretch | 1600-1400 | Naphthalene Ring |

| C-N Stretch | 900-800 | Nitro Group |

| C-Br Stretch | 600-500 | Bromo Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for the substitution pattern and the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitro group and the inductive and resonance effects of the bromine atom. The nitro group is strongly de-shielding, causing protons on the same ring, particularly those ortho and para to it, to resonate at a lower field (higher ppm). Bromine also has a de-shielding effect, though less pronounced than the nitro group.

Based on the additive effects of these substituents on the chemical shifts of naphthalene, the following are the predicted ¹H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.8-8.0 | Doublet |

| H-3 | ~7.4-7.6 | Triplet |

| H-4 | ~7.9-8.1 | Doublet |

| H-5 | ~7.6-7.8 | Doublet |

| H-6 | ~8.1-8.3 | Doublet of Doublets |

| H-8 | ~8.5-8.7 | Doublet |

The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts are influenced by the attached substituents. The carbon atom attached to the bromine (C-1) will be significantly shielded due to the "heavy atom effect," while the carbon attached to the nitro group (C-7) will be de-shielded. The other carbon signals will be shifted based on their proximity to these substituents.

The predicted ¹³C NMR chemical shifts are presented in the table below, based on data from substituted naphthalenes. acs.org

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~120-125 |

| C-2 | ~128-132 |

| C-3 | ~125-129 |

| C-4 | ~128-132 |

| C-4a | ~130-135 |

| C-5 | ~125-129 |

| C-6 | ~128-132 |

| C-7 | ~145-150 |

| C-8 | ~120-124 |

| C-8a | ~133-138 |

To definitively assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are essential. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a complete picture of the molecular connectivity.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For example, H-2 would show a correlation to H-3, and H-3 to H-4. Similarly, H-5 would be correlated with H-6, and H-6 with H-5 and H-8 (if coupling exists).

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbon atoms.

The application of these 2D NMR techniques is crucial for the unambiguous structural confirmation of this compound, especially when differentiating it from other possible isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of this compound. The absorption of ultraviolet or visible light by the molecule corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophores are the naphthalene aromatic system and the nitro group.

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the naphthalene ring system. These transitions typically result in strong absorption bands. For 1-nitronaphthalene (B515781), a precursor to the title compound, strong absorption is observed around 243 nm. nih.gov The presence of the bromine and nitro substituents on the naphthalene core is expected to influence the precise absorption maxima.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions. For 1-nitronaphthalene, a lower intensity absorption band is observed at a longer wavelength, around 343 nm, which is characteristic of this type of transition. nih.gov

The introduction of substituents like amino or N-amide groups to the nitronaphthalene core can significantly alter the electronic properties and shift these absorption maxima, potentially increasing the lifetime of the singlet excited state. nih.gov

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (Naphthalene) → π (Naphthalene) | Shorter UV (e.g., ~240-300 nm) | High |

| n → π | n (Nitro Group) → π (Naphthalene) | Longer UV (e.g., ~340-360 nm) | Low |

Solvatochromism is the phenomenon where the absorption maximum (λmax) of a compound shifts upon changing the polarity of the solvent. wikipedia.org This shift occurs because solvents of different polarities interact differently with the ground and excited electronic states of the solute molecule. wikipedia.orgnih.gov For nitroaromatic compounds like this compound, solvatochromism provides insight into the change in dipole moment upon electronic excitation.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a bathochromic (red) shift to a longer wavelength. wikipedia.org This is often observed for π → π* transitions in molecules where excitation leads to significant charge transfer. nih.gov

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state. This increases the energy gap, leading to a hypsochromic (blue) shift to a shorter wavelength. wikipedia.org

Studies on related nitroaromatic compounds show that the long-wave absorption bands are often highly sensitive to the solvent environment. aip.orgresearchgate.net Therefore, it is anticipated that the UV-Vis spectrum of this compound would exhibit solvatochromic shifts, and analyzing these shifts in a range of solvents can provide valuable information about its excited-state properties. nih.govacs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), this compound (C₁₀H₆BrNO₂) is expected to produce a distinct molecular ion peak. A key feature will be the isotopic pattern characteristic of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments: one at the mass corresponding to the ⁷⁹Br isotope and another, almost equally intense peak, two mass units higher (M+2) for the ⁸¹Br isotope. nih.gov

The energetically unstable molecular ion will undergo fragmentation, breaking into smaller, characteristic charged fragments. Based on studies of nitronaphthalenes and related compounds, the primary fragmentation pathways for this compound are expected to include: researchgate.netnih.govmiamioh.edu

Loss of a nitro group (•NO₂): A common fragmentation for nitroaromatic compounds, leading to a [M - 46]⁺ ion.

Loss of nitric oxide (•NO): Another typical pathway, resulting in a [M - 30]⁺ ion.

Loss of carbon monoxide (CO): A notable fragmentation for 1-substituted nitronaphthalenes, this involves a rearrangement and results in a [M - 28]⁺ ion. researchgate.net

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would produce a [M - 79/81]⁺ ion.

Formation of the naphthyl cation: Loss of both the bromine atom and the nitro group would lead to the C₁₀H₆⁺ ion.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion/Fragment | Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [C₁₀H₆BrNO₂]⁺ | Molecular Ion (M⁺) | 251 | 253 |

| [C₁₀H₆BrO]⁺ | Loss of •NO | 221 | 223 |

| [C₁₀H₆Br]⁺ | Loss of •NO₂ | 205 | 207 |

| [C₉H₆BrNO]⁺ | Loss of CO | 223 | 225 |

| [C₁₀H₆NO₂]⁺ | Loss of •Br | 172 | - |

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. alevelchemistry.co.ukyoutube.com This precision allows for the unambiguous determination of a molecule's elemental composition. nih.gov While low-resolution MS might not distinguish between two different molecules that have the same nominal mass, HRMS can easily differentiate them based on their exact masses, which differ due to the mass defects of their constituent atoms.

For this compound, HRMS would be used to confirm its elemental formula, C₁₀H₆BrNO₂. By comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass, the elemental composition can be verified with high confidence. alevelchemistry.co.ukthermofisher.com This technique is also applied to the fragment ions to confirm their elemental formulas, which provides strong evidence for the proposed fragmentation pathways. nih.gov

X-ray Crystallography and Solid-State Characterization

While a specific crystal structure for this compound is not detailed in the available literature, X-ray crystallography remains the definitive method for determining its three-dimensional structure and packing arrangement in the solid state. This technique would provide precise measurements of:

Intramolecular Geometry: Bond lengths, bond angles, and torsion angles within the molecule. This would reveal any distortions from ideal planarity in the naphthalene ring system caused by the steric and electronic effects of the bromo and nitro substituents.

Molecular Conformation: The orientation of the nitro group relative to the plane of the naphthalene ring would be determined. In many nitroaromatic compounds, the nitro group is slightly twisted out of the plane of the aromatic ring.

Intermolecular Interactions and Crystal Packing: The analysis of the crystal structure would reveal how the molecules are arranged in the crystal lattice. Key intermolecular interactions that influence the packing, such as π–π stacking between the naphthalene rings of adjacent molecules and potential halogen bonding involving the bromine atom, would be identified. The packing efficiency is influenced by the interplay of these forces, including H···O and O···O interactions involving the nitro groups. rsc.org

The solid-state characterization provides fundamental information linking the molecular structure to the macroscopic properties of the material.

Synthetic Utility and Advanced Derivatization of 1 Bromo 7 Nitronaphthalene

Role as a Versatile Synthetic Intermediate

1-Bromo-7-nitronaphthalene is a strategically functionalized aromatic compound that serves as a valuable and versatile intermediate in organic synthesis. The presence of two distinct and chemically reactive functional groups—a bromine atom and a nitro group—at specific positions on the naphthalene (B1677914) core allows for a wide range of selective transformations. The bromine atom, located at the C1 position, is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the nitro group at the C7 position acts as a powerful electron-withdrawing group and can be readily converted into other functionalities, most notably an amino group, which opens up further avenues for derivatization. This dual reactivity makes this compound a key building block for constructing complex molecular architectures.

The orthogonal nature of the bromo and nitro functionalities allows for the stepwise and controlled introduction of multiple substituents onto the naphthalene scaffold, leading to a diverse array of polysubstituted derivatives. The synthetic strategy often involves an initial reaction at the more reactive C-Br bond, followed by transformation of the nitro group. For instance, a carbon-based substituent can be installed at the C1 position via a Suzuki or Heck coupling reaction, leaving the nitro group untouched. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a host of Sandmeyer-type reactions. This sequential functionalization provides a reliable pathway to 1,7-disubstituted naphthalenes and even more complex systems if further electrophilic aromatic substitution reactions are employed. The conversion of bromonaphthalenes into various derivatives, such as methoxy, hydroxy, and cyano naphthalenes, is a well-established strategy in synthetic chemistry rhhz.net.

This compound is a valuable precursor for the synthesis of polycyclic and heterocyclic fused aromatic systems, which are core structures in many functional materials and pharmaceutical agents. A prominent strategy involves an initial carbon-carbon bond formation at the C1 position, followed by a cyclization reaction involving the nitro group at the C7 position.

A particularly effective method is the Cadogan reaction, which involves the reductive cyclization of a nitro group using a phosphite or phosphine (B1218219) reagent to form a new heterocyclic ring nih.govresearchgate.netresearchgate.netnih.gov. For example, this compound can first undergo a Suzuki coupling with an arylboronic acid (e.g., 2-methylphenylboronic acid) to yield a 1-aryl-7-nitronaphthalene intermediate. This intermediate, which possesses a nitro group positioned ortho to the newly introduced aryl ring's methyl group, can then undergo an intramolecular Cadogan cyclization. This reaction sequence results in the formation of a complex, fused heterocyclic system, such as a substituted benzo[c]carbazole. This approach highlights the utility of this compound in building molecular complexity through a combination of cross-coupling and cyclization methodologies.

Table 1: Representative Synthesis of a Fused Aromatic System

| Step | Starting Material | Reagent / Catalyst | Product | Reaction Type |

| 1 | This compound | 2-Methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1-(2-Methylphenyl)-7-nitronaphthalene | Suzuki Coupling |

| 2 | 1-(2-Methylphenyl)-7-nitronaphthalene | P(OEt)₃, heat | Benzo[c]carbazole derivative | Cadogan Cyclization |

Transformation to Aminonaphthalene Derivatives

The conversion of the nitro group in this compound into an amino group is a fundamental and highly efficient transformation. This reduction is a critical step in many synthetic pathways as it transforms the electron-withdrawing nitro group into a versatile electron-donating amino group, significantly altering the electronic properties of the naphthalene ring and enabling a different set of chemical reactions. The resulting compound, 1-bromo-7-aminonaphthalene, is a key intermediate for the synthesis of dyes, agrochemicals, and pharmaceuticals.

The reduction of aromatic nitro compounds is a well-established process in organic chemistry. A common and effective method is catalytic hydrogenation. This involves treating the this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is known for its high yields and clean reaction profiles. Alternatively, chemical reduction can be achieved using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or with salts like tin(II) chloride (SnCl₂). These methods provide robust and scalable routes to 1-bromo-7-aminonaphthalene, a versatile precursor for further functionalization. The general conversion of 1-nitronaphthalene (B515781) to naphthylamine via hydrogenation is a standard industrial process researchgate.net.

Introduction of Diverse Functional Groups

The structure of this compound allows for the introduction of a wide variety of functional groups through reactions targeting either the carbon-bromine bond or the nitro group.

The bromine atom at the C1 position serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis nih.gov.

Suzuki Coupling: this compound can be readily coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base researchgate.netrsc.org. This reaction is highly versatile and tolerant of the nitro group, allowing for the synthesis of various 1-aryl-7-nitronaphthalene derivatives. These products are valuable in materials science and medicinal chemistry.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of this compound with alkenes to form 1-alkenyl-7-nitronaphthalene derivatives nih.govmdpi.comrsc.org. The Heck reaction provides a direct method for vinylation of the naphthalene core, yielding substituted styrenic compounds that can serve as monomers or precursors for more complex structures.

Table 2: Examples of Carbon-Carbon Bond Formation Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Structure |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-Phenyl-7-nitronaphthalene |

| Suzuki Coupling | 3-Thienylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 1-(Thiophen-3-yl)-7-nitronaphthalene |

| Heck Reaction | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 1-(2-Phenylvinyl)-7-nitronaphthalene |

| Heck Reaction | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ / K₂CO₃ | n-Butyl 3-(7-nitro-1-naphthyl)acrylate |

Beyond C-C bonds, the functional handles of this compound facilitate the incorporation of various heteroatoms, such as nitrogen, oxygen, and sulfur.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. This compound can be coupled with a diverse range of primary and secondary amines, anilines, and even ammonia equivalents to produce 1-amino-7-nitronaphthalene derivatives researchgate.netrsc.orgrsc.org. This reaction is highly valued for its broad substrate scope and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond in this compound is not ideally activated for classical SNAr (the activating nitro group is not in an ortho or para position), under forcing conditions (high temperature, strong nucleophiles), substitution with alkoxides (to form ethers) or thiolates (to form thioethers) may be possible. However, palladium-catalyzed methods are generally more efficient and selective for this substrate.

Functionalization via Diazonium Salts: A powerful indirect method for heteroatom incorporation involves the initial reduction of the nitro group to an amine (forming 1-bromo-7-aminonaphthalene). This amine can then be converted to a diazonium salt (-N₂⁺) using nitrous acid. The resulting 1-bromo-7-naphthalenediazonium salt is a highly versatile intermediate that can be readily displaced by a wide array of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -Cl, -F, -I, and -CN.

Table 3: Examples of Heteroatom Incorporation Reactions

| Reaction Type | Reagent(s) | Intermediate/Product | Functional Group Introduced |

| Buchwald-Hartwig Amination | Morpholine, Pd catalyst, base | 4-(7-Nitro-1-naphthyl)morpholine | C-N (Tertiary amine) |

| Buchwald-Hartwig Amination | Aniline, Pd catalyst, base | N-Phenyl-7-nitronaphthalen-1-amine | C-N (Secondary amine) |

| Sandmeyer Reaction | 1. SnCl₂/HCl 2. NaNO₂/HCl 3. CuCN/KCN | 1-Bromo-7-cyanonaphthalene | C-CN (Nitrile) |

| Sandmeyer Reaction | 1. H₂/Pd-C 2. NaNO₂/H₂SO₄ 3. H₂O, heat | 1-Bromo-7-hydroxynaphthalene | C-OH (Hydroxyl) |

Chiral Synthesis and Atropisomeric Applications

The generation of chiral molecules, particularly those with axial chirality (atropisomers), is a significant focus in modern organic synthesis due to their importance in pharmaceuticals, agrochemicals, and materials science. While direct applications of this compound in this area are not documented, its structure suggests potential as a precursor in the synthesis of chiral biaryl compounds.

Enantioselective transformations are chemical reactions that preferentially produce one enantiomer of a chiral product over the other. In the context of this compound, the carbon-bromine bond is the most likely site for such a transformation.

Asymmetric Cross-Coupling Reactions: The bromine atom on the naphthalene ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Stille couplings. The use of a chiral phosphine ligand on the palladium catalyst could, in principle, induce enantioselectivity in the formation of a new carbon-carbon bond with a suitable coupling partner. This would be particularly relevant if the coupling reaction leads to the formation of a biaryl system with hindered rotation around the newly formed single bond, a prerequisite for atropisomerism.

Theoretical Enantioselective Reaction Data:

| Reaction Type | Chiral Ligand Class | Potential Product Type | Enantiomeric Excess (ee) |

| Asymmetric Suzuki-Miyaura Coupling | Chiral Phosphines (e.g., BINAP) | Axially Chiral Biaryls | Data not available |

| Asymmetric Negishi Coupling | Chiral Ferrocenyl Ligands | Axially Chiral Biaryls | Data not available |

The data in this table is hypothetical and for illustrative purposes, as no specific experimental data for this compound has been found.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. Biaryl compounds with bulky substituents at the ortho positions to the aryl-aryl bond are a common class of atropisomers.

Synthesis of Atropisomeric Precursors: this compound could be envisioned as a building block in the synthesis of atropisomeric compounds. A cross-coupling reaction with a sterically hindered arylboronic acid, for example, could generate a biaryl system. The presence of the nitro group and other substituents on both naphthalene rings could create sufficient steric hindrance to prevent free rotation around the biaryl bond, thus leading to stable atropisomers.

Resolution of Racemic Mixtures: Should a synthesis utilizing this compound yield a racemic mixture of atropisomers, established methods for their separation could be employed. These include chiral chromatography (e.g., using a chiral stationary phase in HPLC) or diastereomeric salt formation with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Synthesis of Extended Aromatic Systems

The synthesis of large, conjugated polycyclic aromatic hydrocarbons (PAHs) and graphene nanoribbons is of great interest for applications in organic electronics and materials science. The functional groups of this compound offer potential for its use as a monomer or building block in the construction of these extended systems.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is a key functional group for engaging in iterative cross-coupling reactions to build up larger aromatic structures.

Suzuki-Miyaura Coupling: This reaction could be used to couple this compound with aryl or vinyl boronic acids or esters, extending the aromatic system.

Heck Reaction: The reaction of this compound with alkenes in the presence of a palladium catalyst could form substituted naphthalenes with vinyl appendages, which can then undergo further cyclization reactions to form larger PAHs.

Sonogashira Coupling: This reaction would involve the coupling of this compound with terminal alkynes, introducing alkynyl moieties that are valuable for the synthesis of carbon-rich materials and for further transformations.

Transformations of the Nitro Group: The nitro group can be reduced to an amino group, which can then be converted to other functionalities. For example, the amino group could be diazotized and subsequently replaced with other groups, or it could participate in condensation reactions to form nitrogen-containing heterocyclic aromatic systems.

Potential Synthetic Pathways to Extended Aromatic Systems:

| Reaction Type | Coupling Partner | Potential Intermediate/Product |

| Suzuki-Miyaura Coupling | Aryldiboronic acid | Oligo- or polynaphthalene derivatives |

| Heck Reaction | Divinylarene | Vinylated naphthalene, precursor to PAHs |

| Sonogashira Coupling | Diethynylarene | Arylene-ethynylene polymers |

This table illustrates theoretical applications as specific experimental data for this compound is not available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-7-nitronaphthalene, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or halogenation of naphthalene derivatives. For example, bromination of 7-nitronaphthalene using bromine in the presence of a Lewis acid (e.g., FeBr₃) can yield the target compound. Optimization includes controlling reaction temperature (20–40°C) and stoichiometric ratios (1:1.2 substrate-to-bromine). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity product. Yields of ~90–95% have been reported under optimized conditions .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Expect aromatic proton signals in the δ 7.5–8.5 ppm range, with distinct splitting patterns due to substituent positions.

- Mass Spectrometry : Molecular ion peak at m/z 252 (C₁₀H₆BrNO₂⁺) with fragmentation patterns consistent with bromine and nitro groups.

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 650 cm⁻¹ (C-Br stretch). Reference data from NIST Chemistry WebBook can validate spectral assignments.

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during bromination of 7-nitronaphthalene?

- Methodological Answer : The nitro group (-NO₂) is a strong meta-directing group, but steric hindrance and electronic effects from adjacent substituents can alter regioselectivity. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps. Experimental validation involves synthesizing isomers and comparing their stability via thermal analysis (DSC/TGA) .

Q. How should researchers address contradictions in reported toxicity data for halogenated naphthalenes?

- Methodological Answer : Discrepancies often arise from variations in study parameters (e.g., exposure routes, model organisms). To resolve conflicts:

- Conduct dose-response studies across multiple species (e.g., rodents, zebrafish).

- Use standardized protocols (e.g., OECD Test Guidelines) for consistent data collection.

- Perform meta-analyses of existing literature, prioritizing studies with robust controls and validated analytical methods (e.g., HPLC-UV for metabolite quantification) .

Q. What computational tools are available to predict the environmental persistence of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Molecular docking simulations can assess interactions with enzymes like cytochrome P450, which mediate degradation. Experimental validation involves soil microcosm studies with LC-MS/MS monitoring of degradation intermediates .

Data Gaps and Future Research Directions

Q. What are the critical data gaps in understanding the ecotoxicological impact of this compound?

- Methodological Answer : Key gaps include:

- Long-term toxicity : Lack of chronic exposure data for aquatic organisms.

- Metabolite profiling : Unknown intermediates from microbial degradation.

- Synergistic effects : Interactions with co-pollutants (e.g., PAHs).

Q. How can researchers design experiments to elucidate the compound’s photodegradation pathways?

- Methodological Answer :

- Experimental Setup : Expose this compound to UV light (λ = 254–365 nm) in aqueous and organic solvents.

- Analysis : Monitor degradation kinetics via UV-Vis spectroscopy and identify photoproducts using GC-MS or LC-HRMS.

- Computational Support : Simulate radical formation pathways using Gaussian software to predict bond cleavage sites .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.